![molecular formula C15H12ClN3O3 B12565334 7-Chloro-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]quinoline CAS No. 143945-90-8](/img/structure/B12565334.png)
7-Chloro-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]quinoline is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]quinoline typically involves a nucleophilic aromatic substitution reaction. One common method involves the reaction of 4,7-dichloroquinoline with 4,6-dimethoxypyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]quinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 7-position can be substituted by nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Condensation: Formation of Schiff bases.
Scientific Research Applications
7-Chloro-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its antimicrobial and antimalarial properties.
Medicine: Investigated for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 7-Chloro-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]quinoline involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of nucleic acids by binding to DNA or RNA. In antimalarial applications, it may interfere with the heme detoxification pathway in Plasmodium parasites. In anticancer research, it is thought to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-aminoquinoline: Known for its antimalarial activity.
7-Chloro-4-phenoxyquinoline: Studied for its anticancer properties.
4,7-Dichloroquinoline: Used as a precursor in the synthesis of various quinoline derivatives
Uniqueness
7-Chloro-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]quinoline is unique due to the presence of the 4,6-dimethoxypyrimidine moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and make it a valuable compound for further research and development .
Properties
CAS No. |
143945-90-8 |
|---|---|
Molecular Formula |
C15H12ClN3O3 |
Molecular Weight |
317.72 g/mol |
IUPAC Name |
7-chloro-4-(4,6-dimethoxypyrimidin-2-yl)oxyquinoline |
InChI |
InChI=1S/C15H12ClN3O3/c1-20-13-8-14(21-2)19-15(18-13)22-12-5-6-17-11-7-9(16)3-4-10(11)12/h3-8H,1-2H3 |
InChI Key |
DYMKLXMWKPIRRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)OC2=C3C=CC(=CC3=NC=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid](/img/structure/B12565269.png)
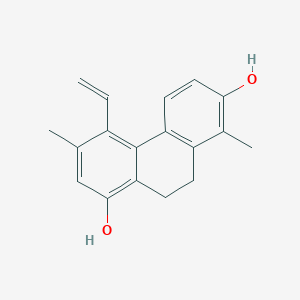
![2-[Ethyl(phenyl)phosphanyl]pyridine](/img/structure/B12565277.png)
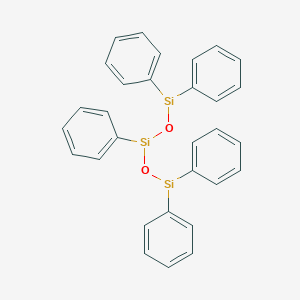
![N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide](/img/structure/B12565283.png)
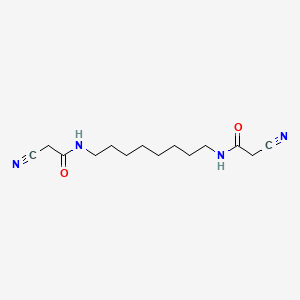
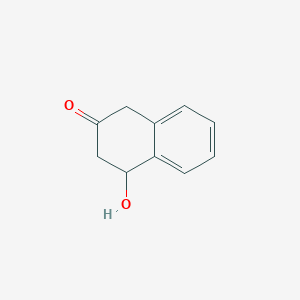

![(4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one](/img/structure/B12565314.png)
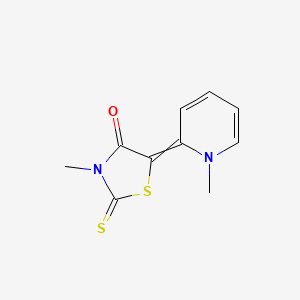
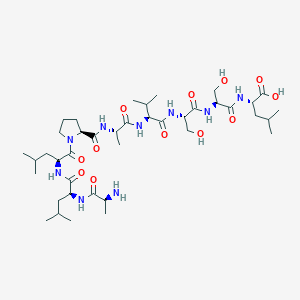

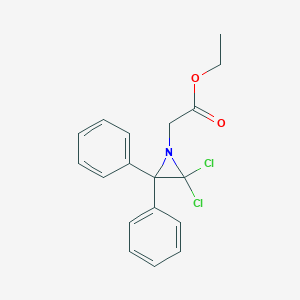
![1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione](/img/structure/B12565349.png)
